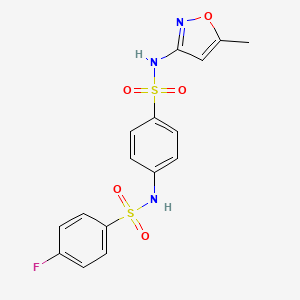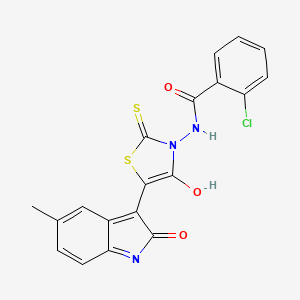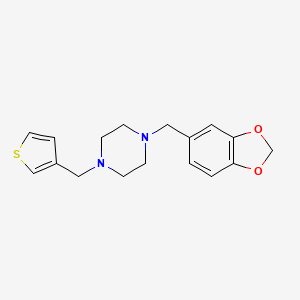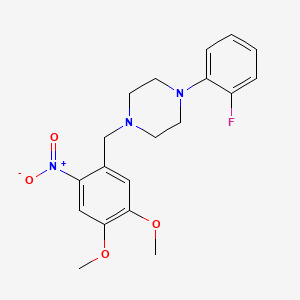![molecular formula C28H26ClN3O2 B3592623 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B3592623.png)
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
概要
説明
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl-oxazole ring, and a diphenylmethyl-piperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is formed through the cyclization of a diamine with an appropriate dihalide.
Coupling Reactions: The final step involves coupling the oxazole and piperazine moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone is studied for its potential biological activities. It has shown promise in preliminary studies as an anticonvulsant and analgesic agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. Studies suggest that it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for the transmission of nerve impulses . This interaction can modulate the activity of these channels, leading to its observed anticonvulsant and analgesic effects.
類似化合物との比較
Similar Compounds
[3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione]: This compound has a similar structure but includes a pyrrolidine-2,5-dione moiety instead of an oxazole ring.
4-(4-Chlorobenzyl)piperazin-1-ylmethanone: This compound features a chlorobenzyl group and a dichloropyridinyl moiety.
Uniqueness
The uniqueness of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone lies in its combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a versatile compound for research and development.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c1-20-25(26(30-34-20)23-14-8-9-15-24(23)29)28(33)32-18-16-31(17-19-32)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,27H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNMDZFBFBUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID](/img/structure/B3592543.png)

![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3592553.png)

![4-[4-Methyl-3-(piperidine-1-sulfonyl)benzamido]benzoic acid](/img/structure/B3592574.png)
![2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3592575.png)


![1'-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B3592593.png)

![N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3592608.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3592611.png)

